1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, mercapto, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. For instance, starting with a suitable aromatic compound, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The mercapto group can be introduced via thiolation using thiourea or similar reagents. Finally, the chloropropanone moiety can be introduced through chlorination reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone.
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Major Products:
Substitution Products: Various substituted aromatic compounds.
Oxidation Products: Disulfides.
Reduction Products: Thiols
Scientific Research Applications
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can alkylate nucleophilic sites in biomolecules, while the mercapto group can form disulfide bonds with cysteine residues in proteins. The chloropropanone moiety can act as an electrophile, reacting with nucleophiles in biological systems .
Comparison with Similar Compounds
2-(Bromomethyl)phenyl derivatives: Share similar bromomethyl functional groups.
3-Chloropropanone derivatives: Contain similar chloropropanone moieties.
Thiophenol derivatives: Contain mercapto groups .
Uniqueness: The presence of both bromomethyl and mercapto groups allows for versatile chemical modifications, while the chloropropanone moiety provides additional reactivity .
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-sulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-8-4-10(14)2-1-7(8)3-9(13)6-12/h1-2,4,14H,3,5-6H2 |
InChI Key |
XBLBQKIMIHLLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)CBr)CC(=O)CCl |
Origin of Product |
United States |
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